Product packaging for Cholesterylstearate(Cat. No.:)

Cholesterylstearate

Cat. No.: B13091713
M. Wt: 653.1 g/mol
InChI Key: XHRPOTDGOASDJS-QAYFBHNISA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • δ 0.68 (s, 3H, C18-CH₃)
  • δ 0.87–0.91 (m, 9H, C19/C26/C27 methyls)
  • δ 2.28 (t, J=7.5 Hz, 2H, COOCH₂)
  • δ 5.35 (d, J=5.1 Hz, 1H, C6-H)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 14.1 (C18), δ 22.6–35.1 (steroid CH₂/CH), δ 173.4 (ester carbonyl)

Fourier-Transform Infrared (FTIR)

Key absorption bands:

  • 2940–2860 cm⁻¹ (C-H stretch, CH₂/CH₃)
  • 1743 cm⁻¹ (νC=O, ester)
  • 1172 cm⁻¹ (νC-O, ester linkage)
  • 1054 cm⁻¹ (νC-O-C, glycosidic-type vibration)

Raman Spectroscopy

  • 1672 cm⁻¹: C=C stretch (steroid nucleus)
  • 1440 cm⁻¹: CH₂ scissoring (stearoyl chain)
  • 1128 cm⁻¹: C-C skeletal vibrations

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) in positive mode yields:

  • Base peak : m/z 653.3 [M+H]⁺ (calculated 653.115)
  • Major fragments:
    • m/z 369.3 [M+H−C₁₈H₃₆O₂]⁺ (steroid core)
    • m/z 257.2 [C₁₈H₃₃O₂]⁺ (stearoyl acylium ion)
    • m/z 147.0 [C₉H₁₅O]⁺ (ring A/B cleavage)

Tandem MS/MS (CID 30 eV) shows neutral loss of 284 Da (C₁₈H₃₆O₂), confirming ester bond cleavage. High-resolution Orbitrap analysis verifies elemental composition with ≤3 ppm mass error.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H80O2 B13091713 Cholesterylstearate

Properties

Molecular Formula

C45H80O2

Molecular Weight

653.1 g/mol

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1

InChI Key

XHRPOTDGOASDJS-QAYFBHNISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl stearate can be synthesized through the esterification of cholesterol with stearic acid. One common method involves the use of thionyl chloride as a catalyst. The reaction typically takes place under reflux conditions, where cholesterol and stearic acid are heated together in the presence of thionyl chloride to form cholesteryl stearate .

Industrial Production Methods

In industrial settings, cholesteryl stearate is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in the large-scale production of cholesteryl stearate .

Chemical Reactions Analysis

Phase Transitions and Physical Behavior

Cholesteryl stearate exhibits thermotropic phase transitions, critical in liquid crystal studies and biological membrane interactions.

Parameter Value Phase Transition Reference
Melting Point79–83°CCrystalline → Liquid
Boiling Point671.7°CLiquid → Vapor
Smectic-Cholesteric Transition349.0–355.0 KLiquid → Cholesteric → Isotropic

Monolayer Behavior

  • At the water-air interface, cholesteryl stearate forms expanded monolayers with surface pressure increasing to 55 mN/m before collapse .

  • Mixtures with cholesterol show condensing effects, with threshold molar fractions (0.40–0.50) influencing molecular packing .

Degradation and Metabolism

Cholesteryl stearate undergoes enzymatic hydrolysis in biological systems:

  • Lipase-mediated cleavage of the ester bond to release free cholesterol and stearic acid .

  • Oxidative degradation in nanoemulsions, with peroxidation rates influenced by acyl chain saturation .

Metabolic Pathway in Macrophages

Reaction Enzyme Product
Cholesteryl stearate uptakeSR-B1Cellular cholesteryl esters
HydrolysisLipaseFree cholesterol + stearate

Surface Chemistry and Monolayer Dynamics

Cholesteryl stearate interacts with phospholipids and surfactants in nanoemulsions, affecting stability and cell uptake . Key findings:

  • Peroxidation rates are higher in stearate-based nanoemulsions than oleate-based ones due to acyl chain interactions .

  • Macrophage uptake is enhanced in stearate emulsions (3.3-fold higher than oleate) .

Stability and Reactivity

Factor Effect Reference
Particle SizeLarger particles (200–300 nm) increase macrophage uptake
pHDecreases over time in emulsions
Oxidation StateHigher in polyunsaturated acyl chains

Scientific Research Applications

Cholesteryl stearate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Cholesteryl stearate exerts its effects primarily through its role in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and stearic acid. Cholesterol is then utilized in various cellular processes, including membrane synthesis and hormone production . The esterification and hydrolysis of cholesteryl stearate are regulated by enzymes such as esterases and lipases .

Comparison with Similar Compounds

Table 1: Key Properties of Cholesteryl Stearate and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (Commercial Grades) Key Applications/Sources
Cholesteryl stearate 35602-69-8 C₄₅H₇₈O₂ 651.10 Not reported* >99%, ≥96% (HPLC) MAO inhibition in deer antlers
Cholesteryl oleate 303-43-5 C₄₅H₇₈O₂ 651.10 44–47 ≥98% Lipid metabolism studies
Cholesteryl laurate 1908-11-8 C₃₉H₆₈O₂ 568.93 Not reported >99% Membrane model systems
Cholesteryl acetate 604-35-3 C₂₉H₄₈O₂ 428.69 Not reported >99% Pharmaceutical intermediates
Cholesteryl myristate 1989-52-2 C₄₁H₇₂O₂ 597.02 Not reported Not specified Specialty biochemicals

Note: The melting point of cholesteryl stearate is inferred to be higher than that of cholesteryl oleate (44–47°C) due to its fully saturated C18:0 fatty acid chain, which typically increases thermal stability compared to unsaturated analogues like oleate (C18:1) .

Structural and Functional Differences

  • Chain Length and Saturation: Cholesteryl stearate has an 18-carbon saturated fatty acid chain, whereas cholesteryl oleate (C18:1) contains a monounsaturated bond at the 9th carbon. This difference lowers the melting point of oleate compared to stearate . Shorter-chain esters, such as cholesteryl acetate (C2:0) and laurate (C12:0), exhibit reduced hydrophobicity and lower molecular weights, making them more soluble in polar solvents .
  • Biological Roles :

    • Cholesteryl stearate and oleate are both abundant in low-density lipoproteins (LDL) and play critical roles in cholesterol transport and storage .
    • In contrast, cholesteryl laurate and myristate are less common in human physiology but are utilized in synthetic lipid bilayers for membrane studies .
  • Applications in Research :

    • Cholesteryl stearate’s high purity (≥96%) makes it a preferred standard in HPLC analyses of lipid profiles .
    • Cholesteryl oleate is frequently used to induce atherosclerosis in animal models due to its role in foam cell formation .

Biological Activity

Cholesterylstearate, an ester formed from cholesterol and stearic acid, is a compound of significant interest in biological and medical research due to its role in lipid metabolism and potential implications in various diseases. This article explores the biological activity of this compound, focusing on its biochemical interactions, physiological roles, and implications in health and disease.

Overview of this compound

This compound is classified as a cholesteryl ester, which plays a crucial role in the storage and transport of cholesterol within the body. It is synthesized through the esterification of cholesterol with stearic acid, a saturated fatty acid. This compound is predominantly found in various tissues, including adipose tissue and the adrenal glands, where it contributes to lipid storage and metabolism.

This compound exhibits unique biochemical properties that influence its biological activity:

  • Hydrophobic Nature : As a hydrophobic molecule, this compound integrates into lipid membranes, affecting membrane fluidity and integrity.
  • Lipid Rafts : Cholesterol-rich lipid rafts are essential for cellular signaling and protein sorting. This compound's presence can modulate these processes by altering membrane dynamics .
  • Esterification Process : The formation of this compound occurs through the action of enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin:cholesterol acyltransferase (LCAT), which facilitate the conversion of free cholesterol into cholesteryl esters for storage .

Biological Functions

This compound serves several vital biological functions:

  • Cholesterol Storage : It acts as a storage form for excess cholesterol, preventing cellular toxicity associated with free cholesterol accumulation .
  • Transport Mechanism : this compound is involved in the transport of cholesterol within lipoproteins, enhancing the efficiency of cholesterol delivery to tissues .
  • Influence on Lipid Metabolism : The compound plays a role in regulating lipid metabolism pathways. For instance, it has been shown to influence the metabolism of free fatty acids and other lipids within cells .

Case Studies

  • Antibacterial Activity :
    Recent studies have demonstrated that this compound, when formulated with specific carriers, exhibits antibacterial properties against various strains of bacteria, including Staphylococcus epidermidis and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for cholesteryl linoleate were notably low (1 µg/mL against S. epidermidis) .
  • Cancer Research :
    Investigations into metastatic lesions have revealed that this compound accumulates significantly in cancerous tissues. In prostate cancer samples, cholesteryl esters constituted 60%–80% of the lipid content, indicating a potential role in tumor biology and progression .
  • Impact on Cholesterol Levels :
    Research comparing the effects of stearic acid (the fatty acid component) on cholesterol levels has shown that stearic acid does not raise low-density lipoprotein (LDL) cholesterol levels compared to other saturated fatty acids. This suggests that this compound may be beneficial in dietary contexts aimed at managing cholesterol levels .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AntibacterialEffective against Staphylococcus epidermidis (MIC 1 µg/mL)
Cancer AccumulationHigh presence in metastatic prostate cancer tissues
Cholesterol RegulationDoes not elevate LDL cholesterol levels

Table 2: Enzymatic Pathways Involved in this compound Formation

EnzymeFunctionTissue Distribution
ACAT (Acyl-CoA:cholesterol acyltransferase)Converts free cholesterol to cholesteryl estersUbiquitous
LCAT (Lecithin:cholesterol acyltransferase)Facilitates reverse cholesterol transportPlasma

Q & A

Q. What are the standard protocols for synthesizing and purifying cholesteryl stearate in laboratory settings?

Cholesteryl stearate is typically synthesized via esterification of cholesterol with stearic acid, using acid catalysts like sulfuric acid or enzymatic methods. Purification involves recrystallization from non-polar solvents (e.g., hexane) and column chromatography to remove unreacted precursors. Characterization by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to confirm purity . For reproducibility, document solvent ratios, reaction times, and temperature gradients explicitly .

Key Analytical Techniques Purpose Example Parameters
NMR (¹H, ¹³C)Confirm ester bond formation400 MHz, CDCl₃ solvent
FT-IRIdentify functional groups (C=O, C-O)1700–1750 cm⁻¹ (ester C=O)
HPLCAssess purityC18 column, 90:10 hexane:isopropanol
Table 1: Standard characterization methods for cholesteryl stearate synthesis .

Q. How can researchers validate the thermal stability of cholesteryl stearate for lipid-based studies?

Differential scanning calorimetry (DSC) is the primary method to analyze phase transitions and thermal stability. Run heating/cooling cycles (e.g., 25°C to 200°C at 5°C/min) under inert gas to prevent oxidation. Compare enthalpy changes (ΔH) with literature values (e.g., NIST Chemistry WebBook ). Thermogravimetric analysis (TGA) complements DSC by quantifying decomposition temperatures. Ensure triplicate runs to assess reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical for studying cholesteryl stearate’s role in lipid bilayer models?

Use Langmuir-Blodgett troughs or vesicle extrusion to prepare lipid bilayers with controlled molar ratios of cholesteryl stearate. Variables to optimize:

  • Temperature gradients (mimicking physiological or extreme conditions).
  • Ionic strength of the medium (e.g., PBS vs. deionized water).
  • Incorporation of co-lipids (e.g., phosphatidylcholine) to assess intermolecular interactions. Validate membrane fluidity via fluorescence anisotropy or atomic force microscopy (AFM). Statistical tools like ANOVA should compare multiple trials to identify significant trends .

Q. How should researchers resolve contradictions in literature data on cholesteryl stearate’s solubility in polar solvents?

Contradictions often arise from variations in experimental conditions (e.g., solvent purity, temperature). To address this:

  • Replicate studies : Use solvents with documented purity (e.g., HPLC-grade) and control humidity.
  • Cross-validate methods : Compare solubility via UV-Vis spectroscopy, gravimetric analysis, and light scattering.
  • Meta-analysis : Pool data from multiple studies, applying regression models to identify confounding variables (e.g., temperature effects). Transparent reporting of experimental parameters is essential to enable direct comparisons .

Q. What statistical frameworks are recommended for interpreting heterogeneous datasets in cholesteryl stearate research?

For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U test). For multivariate data (e.g., DSC, TGA, and NMR results), principal component analysis (PCA) can reduce dimensionality and highlight correlations. Always report confidence intervals (e.g., 95% CI) and effect sizes to contextualize significance. Open-source tools like R or Python’s SciPy library facilitate robust analysis .

Methodological Guidance for Data Integrity

Q. How can researchers ensure reproducibility when studying cholesteryl stearate’s crystallization behavior?

  • Standardize protocols : Precisely document supersaturation levels, cooling rates, and agitation methods.
  • Use reference materials : Compare results with NIST-certified cholesterol derivatives for calibration .
  • Share raw data : Deposit datasets in repositories like Zenodo with metadata on instrumentation settings .

Q. What ethical and reporting standards apply to studies involving cholesteryl stearate?

  • Ethical approval : Required for studies involving human/animal tissues (e.g., lipid metabolism research). Declare ethics committee details and informed consent processes .
  • Data transparency : Publish negative results (e.g., failed synthesis attempts) to mitigate publication bias. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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